

Comparative study of the biological activity of different dihydropyrazine derivatives

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Compound of Interest

Compound Name: 5,6-Dimethyl-2,3-dihydropyrazine

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A Comparative Analysis of the Biological Activities of Dihydropyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Dihydropyrazine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative overview of the biological activities of various dihydropyrazine derivatives, supported by experimental data from recent studies. The information is intended to assist researchers and drug development professionals in understanding the therapeutic potential of this chemical scaffold.

Anticancer Activity

Dihydropyrazine derivatives have demonstrated notable efficacy as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative dihydropyrazine and related pyrazine derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Dihydrotriazine	Compound 10e	HepG-2	2.12	[1]
Benzohydrazide with dihydropyrazole	Compound H20	A549	0.46	[2]
Benzohydrazide with dihydropyrazole	Compound H20	MCF-7	0.29	[2]
Benzohydrazide with dihydropyrazole	Compound H20	HeLa	0.15	[2]
Benzohydrazide with dihydropyrazole	Compound H20	HepG2	0.21	[2]
N-substituted-dihydropyrazole	Compound 13i	(Telomerase Inhibition)	0.98	[3]
Chalcone–pyrazine	Compound 49	A549	0.13	[4]
Chalcone–pyrazine	Compound 49	Colo-205	0.19	[4]
Chalcone–pyrazine	Compound 50	MCF-7	0.18	[4]
Chalcone–pyrazine	Compound 51	MCF-7	0.012	[4]
Chalcone–pyrazine	Compound 51	A549	0.045	[4]
Chalcone–pyrazine	Compound 51	DU-145	0.33	[4]

Cinnamic acid– ligustrazine	Compound 34	BEL-7402	9.400	[4]
Cinnamic acid– ligustrazine	Compound 34	A549	7.833	[4]
Pyrido[3,4- b]phenazinedion e	Compound 144	SNU-638	0.12	[4]
[5][6] [7] triazolo[4,3- a]pyrazine	Compound 17l	A549	0.98 ± 0.08	[8]
[5][6] [7] triazolo[4,3- a]pyrazine	Compound 17l	MCF-7	1.05 ± 0.17	[8]
[5][6] [7] triazolo[4,3- a]pyrazine	Compound 17l	Hela	1.28 ± 0.25	[8]
Imidazo[1,2- a]pyrazine	-	Hep-2	11	[9]
Imidazo[1,2- a]pyrazine	-	HepG2	13	[9]
Imidazo[1,2- a]pyrazine	-	MCF-7	11	[9]
Imidazo[1,2- a]pyrazine	-	A375	11	[9]

Antimicrobial Activity

Several dihydropyrazine and related heterocyclic derivatives have been evaluated for their in vitro antimicrobial effects, demonstrating inhibitory activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for various derivatives against different microbial strains.

Compound Class	Derivative	Microbial Strain	MIC (µg/mL)	Reference
1,4-dihydropyridine	-	Gram-positive bacteria	50-100	[6]
1,4-dihydropyridine	-	Gram-negative bacteria	50-100	[6]
1,4-dihydropyridine	-	Fungi	25-50	[6]
1,4-dihydropyridine	Compound IV	Mycobacteria	3.1-25	[6]
Dihydrotriazine with 5-aryloxypyrazole	Compound 10d	S. aureus 4220	0.5	[10]
Dihydrotriazine with 5-aryloxypyrazole	Compound 10d	MRSA 3506	0.5	[10]
Dihydrotriazine with 5-aryloxypyrazole	Compound 10d	E. coli 1924	0.5	[10]
Pyrazoline	Compound 22	E. faecalis	32	[11]
Pyrazoline	Compound 24	E. faecalis	32	[11]
Pyrazoline	Compound 5	C. albicans	64	[11]
Triazolo[4,3-a]pyrazine	Compound 2e	S. aureus	32	[12]
Triazolo[4,3-a]pyrazine	Compound 2e	E. coli	16	[12]
Pyrazolo[3,4-d]pyridazin	Compound 7e, f	Gram-negative bacteria	0.31 to <0.0024 (mg/mL)	[13]

Pyrazolo[3,4-d]pyridazin	Compound 7e, f	Gram-positive bacteria	0.31 to <0.0024 (mg/mL)	[13]
Pyrazolo[3,4-d]pyridazin	Compound 7e, f	Fungi	0.31 to <0.0024 (mg/mL)	[13]

Cardiovascular Effects

Certain dihydropyridine derivatives, which share a structural resemblance to dihydropyrazines, are well-known for their cardiovascular effects, primarily as calcium channel blockers.[\[7\]](#) These compounds have been investigated for their antihypertensive and vasodilatory properties.[\[7\]](#)

For instance, the dihydropyridine derivative FRC-8411 has been shown to be an effective oral antihypertensive agent in conscious hypertensive rats, with a longer-lasting effect compared to reference drugs like nifedipine and nicardipine.[\[7\]](#) In isolated guinea pig atria, FRC-8411 exhibited a negative chronotropic effect.[\[7\]](#) Another derivative, DHP-218, decreased blood pressure and was accompanied by an increase in heart rate and blood flow in the coronary, vertebral, and internal carotid arteries in anesthetized dogs.[\[14\]](#)

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5000 cells per well) and incubated for 24 hours to allow for cell attachment.[\[5\]](#)
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Microbroth Dilution Method for Antimicrobial Activity

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

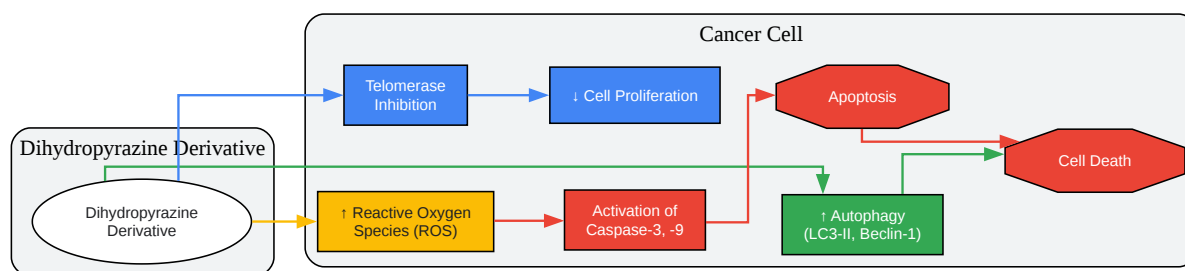
Signaling Pathways and Mechanisms of Action

The biological activities of dihydropyrazine and related derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Several dihydropyrazine derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death). This can be triggered by an increase in reactive oxygen species (ROS) levels within the cancer cells.^[1] For example, compound 10e, a dihydrotriazine derivative, was found to increase ROS levels, leading to apoptosis in HepG-2 cells. This was

accompanied by the enhanced expression of apoptotic markers such as Cl-PARP, Cl-caspase-3, and Cl-caspase-9.[1] Furthermore, some derivatives can induce autophagy, a cellular process of self-degradation, as evidenced by the promotion of LC3-II and Beclin-1 expression.[1] Other mechanisms include the inhibition of specific enzymes crucial for cancer cell survival, such as telomerase.[3]

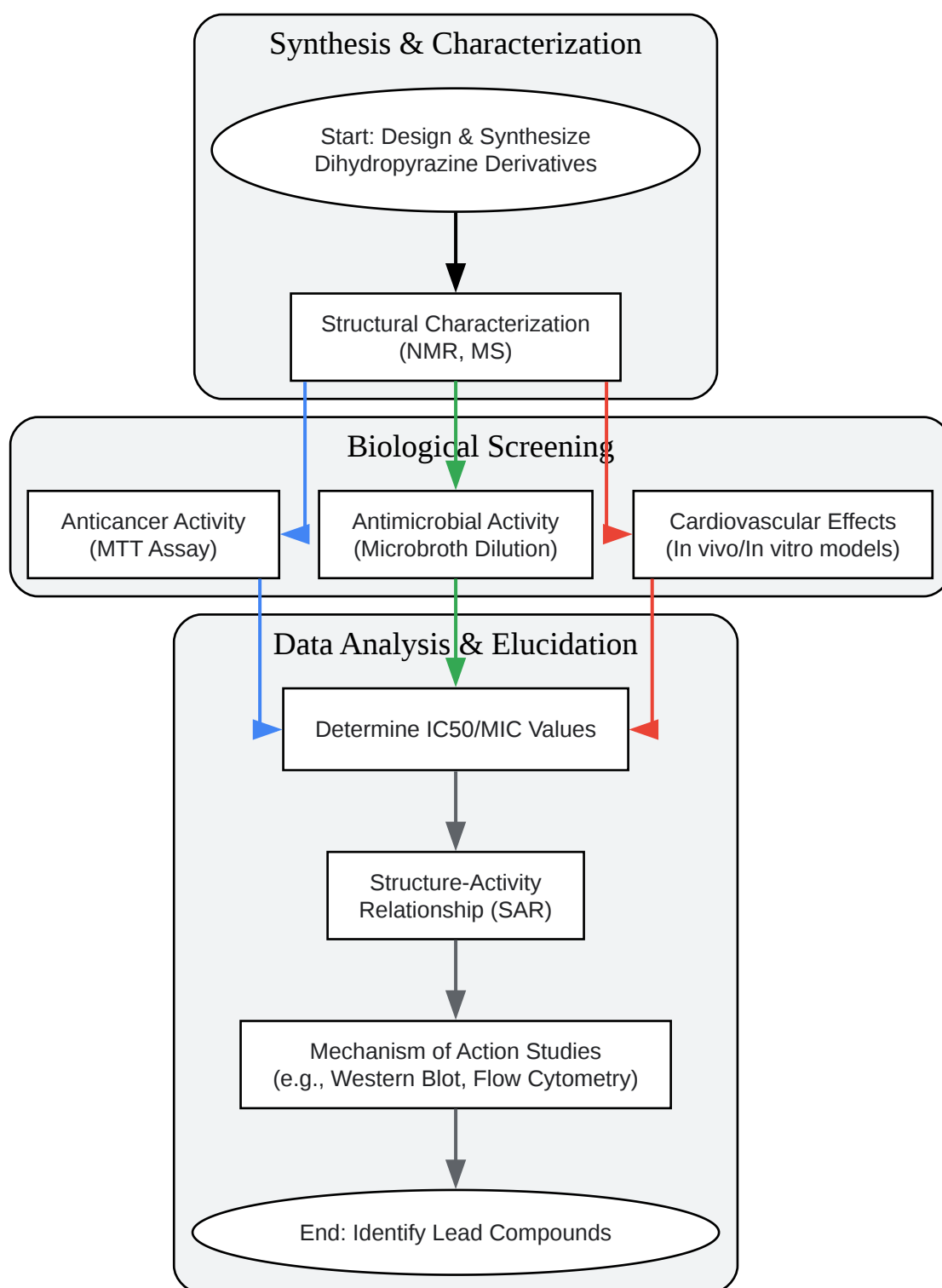


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Caption: Proposed anticancer mechanisms of dihydropyrazine derivatives.

Antimicrobial Mechanisms

The antimicrobial action of some dihydropyrazine-related compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[10] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death. Additionally, some derivatives have been shown to inhibit the formation of biofilms, which are protective layers that shield bacteria from antibiotics.[10]



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Caption: General workflow for the study of dihydropyrazine derivatives.

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